molecular formula C9H11ClF3NO2S B2729797 1-(3-Trifluoromethanesulfonylphenyl)ethan-1-amine hydrochloride CAS No. 2126159-52-0

1-(3-Trifluoromethanesulfonylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2729797
CAS No.: 2126159-52-0
M. Wt: 289.7
InChI Key: FLFZNPXXZFSJLK-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethanesulfonylphenyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO2S and its molecular weight is 289.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

One significant application lies in the synthesis and reactions of trifluoromethyl-containing compounds. For example, trifluoromethanesulfonyl derivatives are utilized in Wittig olefination reactions, yielding 3,3,3-trifluoropropenylidene compounds with high efficiency. These reactions underscore the utility of trifluoromethanesulfonyl derivatives in synthesizing fluorinated olefins, which are valuable in various chemical manufacturing processes (Hanamoto, Morita, & Shindo, 2003).

Catalysis

Trifluoromethanesulfonyl derivatives serve as potent catalysts in organic synthesis. Scandium trifluoromethanesulfonate, for example, is highlighted for its high catalytic activity in acylation reactions, aiding in the selective macrolactonization of omega-hydroxy carboxylic acids. This showcases the role of trifluoromethanesulfonyl compounds in enhancing reaction efficiencies for complex organic syntheses (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Polymer Research

In polymer science, trifluoromethanesulfonyl groups contribute to the development of novel materials. For instance, hyperbranched polyimides incorporating trifluoromethanesulfonyl moieties exhibit promising properties for gas separation applications, demonstrating the impact of these functional groups on enhancing the physical properties of polymers (Fang, Kita, & Okamoto, 2000).

Novel Material Synthesis

The synthesis and characterization of new polyimides derived from trifluoromethylated diamines illustrate another crucial application. These materials, possessing exceptional solubility and thermal stability, are pivotal in advancing technologies requiring high-performance polymers (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Analytical Chemistry

Trifluoromethanesulfonyl chloride is also applied in analytical chemistry for the identification of functional groups via fluorine-19 nuclear magnetic resonance spectrometry. This application underscores the versatility of trifluoromethanesulfonyl derivatives in facilitating the structural elucidation of organic compounds (Shue & Yen, 1982).

Properties

IUPAC Name

1-[3-(trifluoromethylsulfonyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S.ClH/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12;/h2-6H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFZNPXXZFSJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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